(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid
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Overview
Description
(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid is an organic compound characterized by the presence of a thiophene ring and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thiophene ring can be reduced to a tetrahydrothiophene ring using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of tetrahydrothiophene derivatives
Substitution: Formation of halogenated, nitrated, or sulfonated thiophene derivatives
Scientific Research Applications
(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid is unique due to its specific combination of a hydroxy group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
452081-80-0 |
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Molecular Formula |
C9H12O3S2 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
(3R)-3-hydroxy-5-thiophen-2-ylsulfanylpentanoic acid |
InChI |
InChI=1S/C9H12O3S2/c10-7(6-8(11)12)3-5-14-9-2-1-4-13-9/h1-2,4,7,10H,3,5-6H2,(H,11,12)/t7-/m0/s1 |
InChI Key |
JCOYZURBTQWOIQ-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CSC(=C1)SCC[C@@H](CC(=O)O)O |
Canonical SMILES |
C1=CSC(=C1)SCCC(CC(=O)O)O |
Origin of Product |
United States |
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